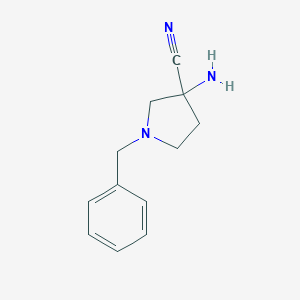

3-Amino-1-benzylpyrrolidine-3-carbonitrile

Übersicht

Beschreibung

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound belongs to the pyrrolidine class of compounds, which are widely used in drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Alzheimer’s Disease Treatment

1-Benzylpyrrolidine-3-amine-based compounds have been studied as potential multifunctional agents against Alzheimer’s disease . They have been found to have anti-aggregating, antioxidant, and metal-chelating properties . These compounds have shown dual anti-aggregating properties towards amyloid beta (Aβ) and tau protein, which are key proteins involved in Alzheimer’s disease .

Antioxidant Activity

These compounds have been found to display free radical scavenging capacity and antioxidant activity . This makes them potentially useful in conditions where oxidative stress plays a role.

Metal Chelation

1-Benzylpyrrolidine-3-amine-based compounds have been found to selectively chelate copper ions . This property could be useful in conditions where metal ion homeostasis is disrupted.

Inhibition of Butyrylcholinesterase (BuChE)

Compounds based on 1-Benzylpyrrolidine-3-amine have been found to be potent inhibitors of BuChE . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a strategy used in the treatment of Alzheimer’s disease .

Synthetic Chemistry

In synthetic chemistry, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively . This reaction is used to synthesize pyrrolidines, including 3-Amino-1-benzylpyrrolidine-3-carbonitrile .

Eigenschaften

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXKHUIKDTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622204 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

CAS RN |

145090-28-4 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)